molecular formula C10H8Br2N2O2 B14773409 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione

1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B14773409
M. Wt: 347.99 g/mol
InChI Key: GPIALJVNUMQJER-UHFFFAOYSA-N
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Description

1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione is a heterocyclic compound characterized by the presence of a hexahydropyrimidine ring substituted with a 2,6-dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The reaction is carried out in boiling pyridine or methanol, leading to the formation of substituted hexahydropyrimidines . The reaction conditions often include heating the reactants at a specific ratio in boiling methanol for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step synthesis starting from readily available precursors. The process may include steps such as acid-amine coupling, deprotection, and cyclization reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(2,6-Dibromophenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the 2,6-dibromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C10H8Br2N2O2

Molecular Weight

347.99 g/mol

IUPAC Name

1-(2,6-dibromophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H8Br2N2O2/c11-6-2-1-3-7(12)9(6)14-5-4-8(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16)

InChI Key

GPIALJVNUMQJER-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC=C2Br)Br

Origin of Product

United States

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